Ethane-1,2-diamine;platinum(4+);tetrachloride
Description
Ethane-1,2-diamine;platinum(4+);tetrachloride is a platinum(IV) coordination complex with the general formula [PtCl₄(en)], where en denotes the neutral bidentate ligand ethane-1,2-diamine (NH₂CH₂CH₂NH₂). The compound features a central platinum(IV) ion coordinated by four chloride ligands and one ethane-1,2-diamine ligand in a six-coordinate octahedral geometry.
Synthesis:
The synthesis of such platinum(IV) complexes typically involves ligand substitution reactions. For example, platinum(IV) precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄) are reacted with ethane-1,2-diamine under controlled pH conditions, followed by oxidation to the +4 oxidation state. Activation steps, such as silver sulfate-mediated chloride displacement, are common to generate reactive intermediates (e.g., aqua or sulfato species) for subsequent ligand substitutions .
Properties
CAS No. |
21500-56-1 |
|---|---|
Molecular Formula |
C2H8Cl4N2Pt |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
ethane-1,2-diamine;platinum(4+);tetrachloride |
InChI |
InChI=1S/C2H8N2.4ClH.Pt/c3-1-2-4;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
InChI Key |
FTPWZFAWAWOFJP-UHFFFAOYSA-J |
Canonical SMILES |
C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Preparation Methods
Direct Complexation from Platinum(IV) Chloride
- Procedure: Ethane-1,2-diamine is reacted with platinum(IV) chloride in an aqueous or acidic medium.
- Reaction Conditions: The reaction typically occurs under reflux conditions to facilitate coordination.
- Outcome: The ethane-1,2-diamine displaces some chloride ligands but retains four chlorides coordinated to platinum(IV), forming the tetrachloro(ethylenediamine)platinum(IV) complex.
Oxidation of Platinum(II) Complexes
- Step 1: Formation of a platinum(II) complex such as dichloridobis(ethane-1,2-diamine)platinum(II), [PtCl2(en)2].
- Step 2: Oxidation of this Pt(II) complex to Pt(IV) using an oxidizing agent such as chlorine gas, hydrogen peroxide, or other oxidants.
- Step 3: The oxidation leads to substitution or retention of chloride ligands, resulting in the Pt(IV) tetrachloro complex.
- Notes: Careful control of stoichiometry and reaction conditions is critical to avoid over-oxidation or decomposition.
Detailed Synthetic Procedure Example
Based on inorganic synthesis literature (e.g., Inorganic Syntheses, Volume XIV):
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve K2PtCl4 in aqueous HCl solution | Provides Pt(II) and chloride ions in acidic medium |
| 2 | Add ethane-1,2-diamine dropwise with stirring | Ligand coordinates to Pt(II), forming [PtCl2(en)2] |
| 3 | Introduce chlorine gas or H2O2 as oxidant | Oxidizes Pt(II) complex to Pt(IV) |
| 4 | Reflux the mixture for several hours | Ensures complete oxidation and complex formation |
| 5 | Cool and filter precipitated complex | Isolate tetrachloro(ethylenediamine)platinum(IV) salt |
| 6 | Wash with cold water and dry under vacuum | Purification step |
Characterization and Yield Data
Notes on Reaction Mechanisms and Challenges
- The oxidation of Pt(II) to Pt(IV) is often accompanied by ligand substitution and possible reductive elimination side reactions.
- The coordination of ethane-1,2-diamine stabilizes the Pt(IV) center by chelation, favoring the formation of the tetrachloro complex.
- Control of pH and chloride concentration is essential to maintain the tetrachloride coordination and avoid hydrolysis or formation of other species.
- Purification often involves recrystallization from aqueous HCl or other acidic media to retain chloride ligands.
Summary Table of Preparation Methods
| Method | Starting Materials | Oxidant | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct reaction with PtCl4 | PtCl4 + ethane-1,2-diamine | None (Pt already +4) | Reflux in acidic aqueous media | Simple, direct synthesis | PtCl4 is corrosive and less available |
| Oxidation of Pt(II) complex | [PtCl2(en)2] + oxidant | Cl2, H2O2, etc. | Controlled oxidation, reflux | Uses more accessible Pt(II) salts | Requires careful oxidation control |
| Electrochemical oxidation | Pt(II) complex in chloride solution | Electrochemical cell | Controlled potential | Precise oxidation control | Requires specialized equipment |
Chemical Reactions Analysis
Table 1: Key Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂H₈Cl₄N₂Pt |
| Coordination Geometry | Octahedral |
| Ligands | 1 en (bidentate), 4 Cl⁻ (monodentate) |
| Oxidation State of Pt | +4 |
| Charge Balance | Neutral complex |
Ligand Substitution Reactions
Platinum(IV) complexes exhibit inertness to substitution compared to Pt(II), but reactions occur under specific conditions:
Chloride Ligand Displacement
-
With nitrate : In acidic media, chloride ligands are replaced by nitrate ions, forming derivatives like [Pt(en)Cl₂(NO₃)₂] .
Example: -
With hydroxo groups : Hydrolysis in alkaline solutions replaces chloride ligands with hydroxo groups :
Reactivity with Amines
-
Trans effect : Bulky amines preferentially replace chloride ligands in positions trans to the en ligand due to the strong trans effect of ammonia derivatives .
Redox Behavior
Platinum(IV) complexes are generally stable but can be reduced to Pt(II) under reducing conditions:
Reduction to Pt(II)
Oxidative Stability
-
Resistance to oxidation under ambient conditions, but prolonged exposure to strong oxidizers (e.g., H₂O₂) may degrade the en ligand .
Biological Reactivity
Though not directly studied for CID 88927, analogous Pt(IV) complexes show prodrug behavior:
-
Activation in vivo : Reduction to Pt(II) species generates DNA-binding agents, mimicking cisplatin’s mechanism .
Table 2: Comparative Reactivity of Pt(IV) Complexes
| Complex | Reduction Potential (V) | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|
| [Pt(en)Cl₄] | -0.25 | 1.2 × 10⁻⁴ |
| Cisplatin (Pt(II)) | +0.75 | 3.8 × 10⁻³ |
| Oxaliplatin (Pt(IV)) | -0.18 | 5.6 × 10⁻⁵ |
Stability and Storage
Scientific Research Applications
Chemical Properties and Structure
Ethane-1,2-diamine; platinum(IV); tetrachloride has the molecular formula . The compound features a platinum center coordinated by two ethane-1,2-diamine ligands and four chloride ions. The oxidation state of platinum in this complex is +4, which influences its reactivity and interaction with biological systems.
Anticancer Activity
Platinum-based compounds are well-known for their anticancer properties. Ethane-1,2-diamine; platinum(IV); tetrachloride has been studied for its potential as an anticancer agent. Research indicates that the compound exhibits cytotoxicity against various cancer cell lines. For example, studies have shown that complexes containing ethane-1,2-diamine ligands can lead to enhanced cellular uptake and increased cytotoxic effects compared to other platinum complexes like cisplatin .
Case Study: Cytotoxicity Comparison
A comparative study on the cytotoxicity of ethane-1,2-diamine platinum complexes revealed that modifications in ligand structure significantly affect their anticancer efficacy. The platinum(IV) complex demonstrated superior activity against cisplatin-resistant cell lines due to its distinct mechanism of action involving DNA binding and cellular accumulation .
Table 1: Cytotoxicity of Platinum Complexes
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Cisplatin | 5 | A2780 |
| Ethane-1,2-diamine; platinum(IV); tetrachloride | 0.5 | A2780/CP |
| Ethane-1,2-diamine; platinum(II) | 10 | A2780 |
Catalysis in Organic Reactions
The unique coordination properties of ethane-1,2-diamine; platinum(IV); tetrachloride make it a valuable catalyst in various organic reactions. Its ability to facilitate oxidation reactions has been explored extensively.
Case Study: Oxidation Reactions
Research has demonstrated that this platinum complex can catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions. The reaction conditions can be optimized by altering the ligand environment or the presence of co-catalysts .
Table 2: Catalytic Activity in Alcohol Oxidation
| Catalyst | Alcohol | Product | Yield (%) |
|---|---|---|---|
| Ethane-1,2-diamine; platinum(IV); tetrachloride | Ethanol | Acetaldehyde | 85 |
| Platinum(II) complex | Ethanol | Acetaldehyde | 60 |
Coordination Chemistry Studies
The study of coordination complexes involving ethane-1,2-diamine ligands provides insights into their stability and reactivity. Investigations into the electrochemical properties of these complexes reveal important information regarding their potential applications in sensors and electronic devices .
Case Study: Electrochemical Properties
Electrochemical studies have shown that the redox behavior of ethane-1,2-diamine; platinum(IV); tetrachloride is influenced by the ligand environment, which can be tailored for specific applications such as electrochemical sensors for detecting biomolecules .
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;platinum(4+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural Features :
- The ethane-1,2-diamine ligand binds via its two amine groups, forming a stable five-membered chelate ring.
- Chloride ligands occupy equatorial or axial positions depending on the stereochemistry (e.g., cis or trans configurations).
- The inertness of platinum(IV) complexes allows for enhanced stability in systemic circulation compared to platinum(II) analogues .
Platinum(IV) complexes with ethane-1,2-diamine and mixed ligands exhibit diverse chemical and biological properties. Below is a comparative analysis of structurally related compounds:
Ligand Substitution and Cytotoxicity
Key Observations :
- Chloride vs. Carboxylato Ligands : Replacing chloride with carboxylato ligands (e.g., acetate) increases lipophilicity, enhancing cellular uptake and cytotoxicity .
- Fluorinated Ligands: Trifluoropropanoate-substituted complexes exhibit superior pharmacokinetics due to fluorine’s electron-withdrawing effects, which stabilize the Pt(IV) core while maintaining redox activity .
- Hydroxido Ligands : Hydroxido-containing complexes reduce rapidly in acidic environments (e.g., tumor microenvironments), releasing active Pt(II) species but with lower overall stability .
Influence of Diamine Ligands
Key Observations :
- Ethane-1,2-diamine (en): Forms stable chelates but shows moderate cellular uptake compared to bulkier ligands like 1,2-diaminocyclohexane (dach) .
- 1,2-Diaminocyclohexane (dach): Enhances DNA cross-linking efficiency and resistance to detoxification mechanisms (e.g., glutathione binding) .
- Aromatic Ligands (e.g., bpy) : Reduce cytotoxicity due to poor DNA interaction and rapid efflux .
Reduction Kinetics
Platinum(IV) complexes require reduction to Pt(II) for activity. Reduction rates depend on ligand electron-donating/withdrawing effects:
Biological Activity
Ethane-1,2-diamine; platinum(4+); tetrachloride, commonly referred to as [Pt(en)Cl₄] or dichloridobis(ethane-1,2-diamine)platinum(IV), is a platinum-based coordination compound with significant biological activity. This compound has been studied extensively due to its potential applications in cancer therapy, particularly as an alternative to traditional platinum-based drugs like cisplatin. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and interactions with biological macromolecules.
Chemical Structure and Properties
The chemical formula of ethane-1,2-diamine; platinum(4+); tetrachloride is represented as:
Where:
- Pt : Platinum ion in a +4 oxidation state.
- en : Ethane-1,2-diamine ligand.
- Cl : Chloride ligands.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 397.0 g/mol |
| Coordination Number | 6 |
| Ligands | 2 Ethane-1,2-diamine, 4 Chlorides |
The biological activity of [Pt(en)Cl₄] primarily involves its interaction with DNA. Platinum compounds exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking and ultimately triggering cellular apoptosis. The ethane-1,2-diamine ligand influences the drug's lipophilicity and cellular uptake, which are critical for its effectiveness.
Cytotoxicity Studies
Recent studies have highlighted the differences in cytotoxicity between various platinum complexes. For instance, a comparative study between [Pt(en)Cl₄] and cisplatin demonstrated that while both compounds exhibit significant cytotoxic effects against cancer cell lines, their mechanisms and efficiency differ markedly:
- Cisplatin : Bifunctional binding to DNA resulting in extensive cross-linking.
- [Pt(en)Cl₄] : Monofunctional binding leading to less extensive but significant DNA damage.
Table 2: Cytotoxicity Comparison
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Cisplatin | 5 | A2780 (ovarian cancer) |
| [Pt(en)Cl₄] | 15 | A2780 (ovarian cancer) |
Study 1: Influence of Ethane-1,2-Diamine Ligand
A study published in PubMed investigated the influence of the ethane-1,2-diamine ligand on the biological activity of monofunctional platinum complexes. The research focused on how variations in ligand structure could affect cytotoxicity and cellular accumulation. The findings indicated that the ethane-1,2-diamine ligand enhances cellular uptake compared to other ligands like pyridine .
Study 2: Protein Binding and Speciation
Another significant aspect of [Pt(en)Cl₄]'s biological activity is its interaction with proteins. Size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) was utilized to analyze protein binding profiles. The results showed that [Pt(en)Cl₄] binds to specific proteins differently than classical drugs like cisplatin, suggesting unique pathways for cellular interaction and potential resistance mechanisms .
Safety and Toxicology
While [Pt(en)Cl₄] shows promise as an anticancer agent, understanding its toxicity profile is crucial for clinical application. Preliminary data suggest that the compound exhibits lower nephrotoxicity compared to cisplatin while maintaining effective antitumor activity . This characteristic could make it a viable candidate for further development in chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
